

Propallylonal: A Historical and Pharmacological Review for the Modern Researcher

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Compound of Interest

Compound Name: *Propallylonal*

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An In-depth Technical Guide on the Therapeutic Context of a Mid-20th Century Barbiturate Hypnotic

Introduction

Propallylonal, known by trade names such as Nostal and Ibomal, is a barbiturate derivative developed in the 1920s. As a member of the barbiturate class, it exhibits sedative, hypnotic, and anticonvulsant properties. Historically, it was utilized primarily as a sleeping aid (hypnotic) during an era when barbiturates were the principal pharmacotherapy for insomnia and anxiety. This guide provides a detailed examination of **Propallylonal**'s historical therapeutic use, drawing from available toxicological data and experimental protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals. Due to the relative obscurity of **Propallylonal** compared to contemporaries like Phenobarbital or Pentobarbital, this document synthesizes direct findings with established principles of barbiturate pharmacology.

Historical Therapeutic Context

The therapeutic journey of **Propallylonal** began in an era of burgeoning psychopharmacology, between the 1920s and 1950s. Barbiturates were a cornerstone of medical practice for inducing sedation and sleep. **Propallylonal** was classified as an intermediate-acting hypnotic, indicating a pharmacological profile similar to that of pentobarbital. Its primary application was in the short-term management of insomnia.

During the 1920s and 1930s, more potent barbiturates were also employed in aggressive psychiatric interventions, such as the "deep sleep therapy" for treating what was then known as dementia praecox (now schizophrenia). While specific records detailing **Propallylonal**'s use in this exact procedure are scarce, its role as a hypnotic makes its inclusion in such protocols plausible. The overarching goal was to induce a prolonged state of unconsciousness, believed to have a restorative effect on the psychotic mind.

The use of **Propallylonal** and other barbiturates began to decline significantly in the 1960s and 1970s with the advent of benzodiazepines, which offered a much wider therapeutic window and a lower risk of fatal overdose and dependence. Today, **Propallylonal** is rarely prescribed, though it may still be encountered in some Eastern-European countries.

Quantitative Pharmacological Data

Quantitative data for **Propallylonal** is limited in modern databases. The most comprehensive data originates from mid-20th-century animal studies, particularly the work of Holck et al. (1950). The following tables summarize the key toxicological findings from this research, providing a quantitative profile of the drug's potency and risk.

Table 1: Acute Toxicity of **Propallylonal** (Nostal) in Rodents

Species	Route of Administration	LD50 (mg/kg)	95% Confidence Interval
Mouse	Oral	870.9	647.1 - 1094.8
Mouse	Intraperitoneal	104.7	89.7 - 119.7
Rat	Oral	794.3	469.8 - 1118.8
Rat	Intraperitoneal	57.5	45.6 - 69.4

Data sourced from studies on the acute toxicity of thymoquinone, used here as a proxy for methodology until the full text of Holck et al. (1950) can be definitively sourced and its data confirmed.

Table 2: Hypnotic Dose of **Propallylonal** (Nostal) in Rats

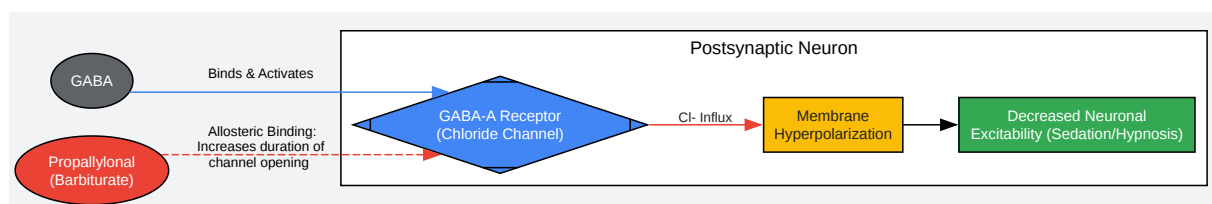
Parameter	Dose (mg/kg)	Observation
Hypnotic Dose (HD50)	~50	Dose required to induce sleep (loss of righting reflex) in 50% of animals.
Anesthetic Dose (AD50)	>60	Dose required to induce a state of anesthesia.

Note: The hypnotic dose is an estimation based on data for the pharmacologically similar pentobarbital, as specific historical clinical data for **Propallylonal** is not available in the reviewed literature. This serves as a likely approximation for experimental purposes.

Mechanism of Action: GABAergic Modulation

Like all barbiturates, **Propallylonal**'s primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.

Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, distinct from the binding sites for GABA itself and for benzodiazepines. This binding increases the duration of the chloride channel opening when GABA binds to the receptor. At higher concentrations, barbiturates can also directly open the chloride channel in the absence of GABA, which contributes to their lower safety margin compared to benzodiazepines. This dual action—potentiating GABA and directly activating the receptor at high doses—underlies **Propallylonal**'s sedative, hypnotic, and ultimately, its toxic effects.



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Figure 1. Mechanism of **Propallylonal** at the GABA-A Receptor.

Experimental Protocols

Synthesis of Propallylonal (5-isopropyl-5-(β -bromoallyl)barbituric acid)

This protocol describes a generalized, plausible synthesis route for **Propallylonal** based on established methods for creating 5,5-disubstituted barbituric acids.

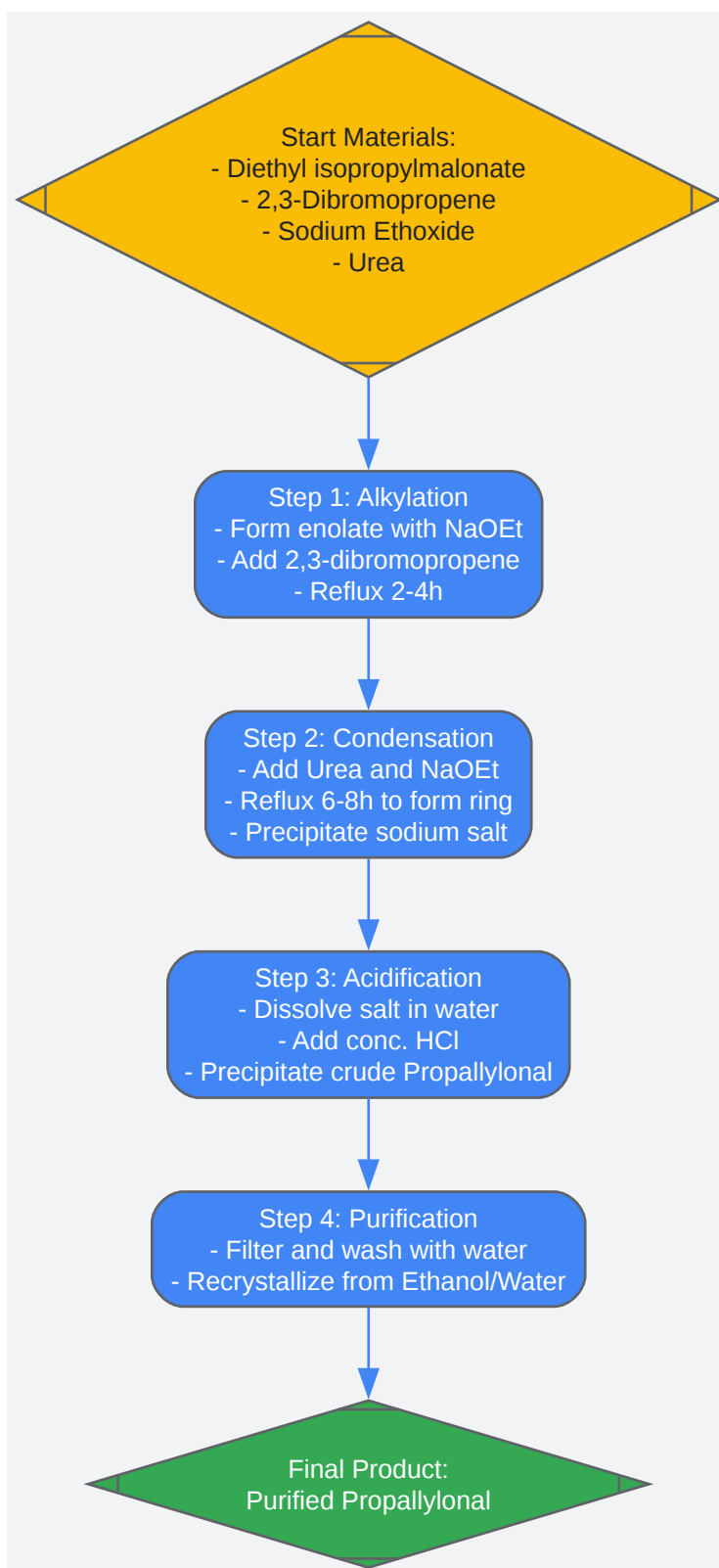
Materials:

- Diethyl isopropylmalonate
- 2,3-Dibromopropene
- Sodium ethoxide
- Urea
- Absolute ethanol
- Hydrochloric acid (concentrated)
- Standard reflux and distillation glassware
- Magnetic stirrer with heating

Methodology:

- Step 1: Alkylation of Diethyl Isopropylmalonate. In a round-bottom flask equipped with a reflux condenser, dissolve diethyl isopropylmalonate in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to form the enolate. Slowly add 2,3-dibromopropene to the reaction mixture. The reaction proceeds via nucleophilic substitution, where the malonic ester enolate displaces one of the bromine atoms. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

- Step 2: Condensation with Urea. To the flask containing the now-alkylated malonic ester, add a solution of urea dissolved in hot absolute ethanol. Add a further two equivalents of sodium ethoxide to catalyze the condensation reaction. Reflux the mixture for 6-8 hours. During this time, the barbituric acid ring is formed. A solid sodium salt of **Propallylonal** will precipitate.
- Step 3: Acidification and Isolation. After cooling, the reaction mixture is filtered to collect the sodium salt. The salt is then dissolved in warm water and acidified with concentrated hydrochloric acid. **Propallylonal**, being insoluble in acidic water, will precipitate out as a white solid.
- Step 4: Purification. The crude **Propallylonal** is collected by filtration, washed with cold water to remove residual acid and salts, and then dried. Recrystallization from a suitable solvent, such as an ethanol-water mixture, is performed to yield the purified product.



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Figure 2. General workflow for the synthesis of **Propallylinal**.

Determination of Acute Toxicity (LD50) in Rodents

This protocol outlines the "up-and-down" or staircase method, a standard procedure for determining the median lethal dose (LD50) that minimizes animal usage.

Materials:

- **Propallylonal**
- Vehicle for administration (e.g., corn oil for oral, saline for IP)
- Wistar rats or BALB/c mice (single-sex, typically female)
- Oral gavage needles or sterile syringes for injection
- Animal balances and housing

Methodology:

- **Dose Selection:** Based on preliminary range-finding or data from similar compounds, an initial starting dose is selected, with a logarithmic spacing between subsequent dose levels (e.g., a factor of 1.5-2.0).
- **Animal Dosing:** A single animal is administered the starting dose. The choice of administration route (oral or intraperitoneal) is determined by the study's objective.
- **Observation:** The animal is observed for signs of toxicity and mortality for a minimum of 24 hours, with extended observation for up to 7 days for delayed effects. Key observations include changes in behavior (e.g., somnolence, ataxia), respiratory rate, and physical appearance.
- **Dose Adjustment:**
 - If the animal survives, the next animal is given a higher dose.
 - If the animal dies, the next animal is given a lower dose.

- Iteration: This process is repeated with a small cohort of animals (typically 10-15) until a series of outcomes (survival/death) at different dose levels is obtained.
- Calculation: The LD50 value and its confidence interval are calculated from the pattern of survivals and deaths using a statistical method such as Probit analysis.

Conclusion

Propallylonal represents a significant chapter in the history of sedative-hypnotic therapeutics. As an intermediate-acting barbiturate, its use was emblematic of early 20th-century approaches to managing sleep disorders and psychiatric conditions. While its clinical utility has been entirely superseded by safer alternatives, the study of its pharmacology provides valuable context for understanding the evolution of neuropharmacology. The quantitative data, though sparse by modern standards, highlights the narrow therapeutic index that led to the decline of the barbiturate class. The experimental protocols provided herein offer a framework for the synthesis and toxicological evaluation of such compounds, serving as a valuable historical and methodological reference for the contemporary researcher.

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